molecular formula C25H26N2O5 B12750488 (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol CAS No. 104675-50-5

(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol

Cat. No.: B12750488
CAS No.: 104675-50-5
M. Wt: 434.5 g/mol
InChI Key: BUNZTAOYVABWMN-BTJKTKAUSA-N
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Description

(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol is a complex organic compound with potential applications in various scientific fields. This compound consists of a butenedioic acid moiety and a tetrahydroacridin-1-ol structure, linked by a phenylethylamino group. Its unique structure allows it to participate in diverse chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may exhibit activities such as enzyme inhibition, receptor modulation, or antimicrobial effects .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical versatility makes it a valuable component in various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol include other tetrahydroacridin derivatives and phenylethylamino-substituted compounds. Examples include:

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

104675-50-5

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;9-(2-phenylethylamino)-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C21H22N2O.C4H4O4/c24-19-12-6-11-18-20(19)21(16-9-4-5-10-17(16)23-18)22-14-13-15-7-2-1-3-8-15;5-3(6)1-2-4(7)8/h1-5,7-10,19,24H,6,11-14H2,(H,22,23);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

BUNZTAOYVABWMN-BTJKTKAUSA-N

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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